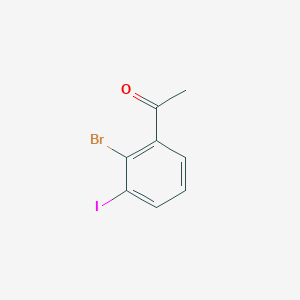![molecular formula C36H45BrN4O6 B12326103 Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] is a complex cyclic peptide with significant biological activity. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] typically involves a multi-step process. The key steps include the formation of peptide bonds through coupling reactions, protection and deprotection of functional groups, and cyclization to form the final cyclic structure. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), as well as protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] can be compared with other cyclic peptides that have similar structures and biological activities. Some similar compounds include:
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] analogs: These compounds have slight modifications in their structure, which can lead to differences in their biological activities.
Other cyclic peptides: Compounds like cyclosporine and vancomycin, which are also cyclic peptides with significant biological activities.
Propriétés
Formule moléculaire |
C36H45BrN4O6 |
|---|---|
Poids moléculaire |
709.7 g/mol |
Nom IUPAC |
(3R,6S,10R)-3-[(2-bromo-1H-indol-3-yl)methyl]-10-(4-hydroxyphenyl)-7-[(E,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoyl]-4,6-dimethyl-1,4,7-triazecane-2,5,8-trione |
InChI |
InChI=1S/C36H45BrN4O6/c1-20(15-21(2)17-23(4)42)16-22(3)35(46)41-24(5)36(47)40(6)31(18-28-27-9-7-8-10-29(27)38-33(28)37)34(45)39-30(19-32(41)44)25-11-13-26(43)14-12-25/h7-15,21-24,30-31,38,42-43H,16-19H2,1-6H3,(H,39,45)/b20-15+/t21-,22?,23-,24-,30+,31+/m0/s1 |
Clé InChI |
JRERKANXTJVMDN-VGTHOIDASA-N |
SMILES isomérique |
C[C@H]1C(=O)N([C@@H](C(=O)N[C@H](CC(=O)N1C(=O)C(C)C/C(=C/[C@H](C)C[C@H](C)O)/C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
SMILES canonique |
CC1C(=O)N(C(C(=O)NC(CC(=O)N1C(=O)C(C)CC(=CC(C)CC(C)O)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)

![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)
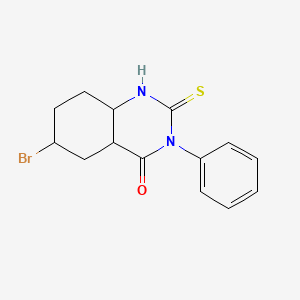
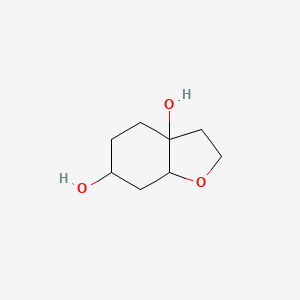
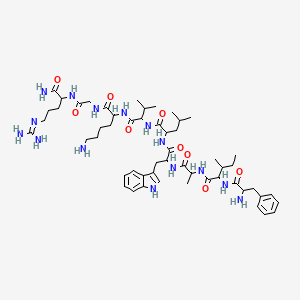
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
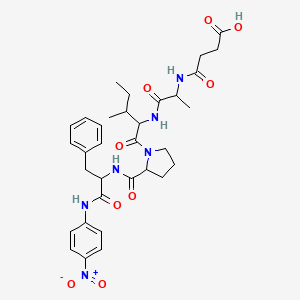
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)

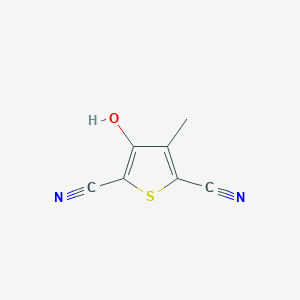
![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
